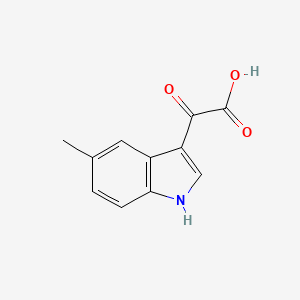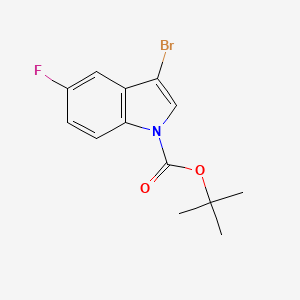![molecular formula C7H3Cl2NO B12284170 5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)
5,7-Dichlorofuro[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichlorofuro[3,2-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring The presence of chlorine atoms at the 5 and 7 positions of the furan ring imparts unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichlorofuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichloropyridine with furan in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichlorofuro[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of furo[3,2-b]pyridine-5,7-dione.
Reduction: Formation of 5,7-dihydrofuro[3,2-b]pyridine.
Substitution: Formation of 5,7-diaminofuro[3,2-b]pyridine.
Scientific Research Applications
5,7-Dichlorofuro[3,2-b]pyridine finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dichlorofuro[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical processes. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their function and leading to desired biological effects.
Comparison with Similar Compounds
5,7-Dichloropyridine: Similar in structure but lacks the fused furan ring.
5,7-Dichlorofuran: Lacks the pyridine ring, making it less versatile in reactivity.
Furo[3,2-b]pyridine: Lacks chlorine substituents, affecting its chemical properties.
Uniqueness: 5,7-Dichlorofuro[3,2-b]pyridine stands out due to the presence of both chlorine atoms and the fused ring system, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential in scientific research make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C7H3Cl2NO |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
5,7-dichlorofuro[3,2-b]pyridine |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-3-6(9)10-5-1-2-11-7(4)5/h1-3H |
InChI Key |
TXSYZLWFRMSFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C1N=C(C=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)
![1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid](/img/structure/B12284098.png)




![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)


![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)



